molecular formula C25H29N3O3 B3007762 4-ethoxy-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide CAS No. 887217-00-7

4-ethoxy-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide

Cat. No. B3007762
CAS RN: 887217-00-7
M. Wt: 419.525
InChI Key: YFWKBANEGWFUGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges or innovations associated with the synthesis .


Molecular Structure Analysis

This would likely involve the use of techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s molecular structure .


Chemical Reactions Analysis

This would involve studying the compound’s reactivity. It might include information on how the compound reacts with other substances, the conditions under which these reactions occur, and the products of these reactions .

Scientific Research Applications

Antimicrobial Activity

Compounds with structural similarities to 4-ethoxy-N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzamide have been studied for their antimicrobial properties. The furan ring, in particular, is known for its antibacterial and antifungal activities . Research into furan derivatives has shown potential in combating various strains of bacteria and fungi, making it a valuable avenue for developing new antimicrobial agents.

Anti-Tubercular Agents

The piperazine moiety, present in the compound’s structure, is associated with anti-tubercular activity. Studies have designed and synthesized benzamide derivatives with piperazine components to evaluate their efficacy against Mycobacterium tuberculosis . This suggests that 4-ethoxy-N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzamide could be explored as a potential anti-tubercular agent.

properties

IUPAC Name

4-ethoxy-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3/c1-2-30-22-12-10-20(11-13-22)25(29)26-19-23(24-9-6-18-31-24)28-16-14-27(15-17-28)21-7-4-3-5-8-21/h3-13,18,23H,2,14-17,19H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWKBANEGWFUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide

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